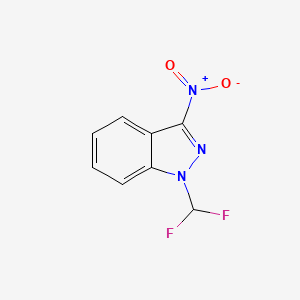

1-(difluoromethyl)-3-nitro-1H-indazole

Übersicht

Beschreibung

“1-(difluoromethyl)-3-nitro-1H-pyrazole” is a chemical compound with the molecular weight of 163.08 . It is stored at a temperature of 4°C and has a purity of 95%. It is in powder form .

Synthesis Analysis

The synthesis of difluoromethylated compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The InChI code for “1-(difluoromethyl)-3-nitro-1H-pyrazole” is 1S/C4H3F2N3O2/c5-4(6)8-2-1-3(7-8)9(10)11/h1-2,4H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

“1-(difluoromethyl)-3-nitro-1H-pyrazole” is a powder with a molecular weight of 163.08 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

1-(Difluoromethyl)-3-nitro-1H-indazole and its derivatives have attracted significant attention due to their potential in various chemical synthesis and functionalization processes. Researchers have developed methods for the N-difluoromethylation of indazole derivatives, facilitating the production of 1- and 2-difluoromethylindazole derivatives with high yields. This process involves the functionalization of molecules containing bromine, iodine, and nitro groups in different positions on the heterocyclic ring. The resulting difluoromethyl derivatives have been successfully separated and further functionalized into amines, esters of carboxylic and boric acids, showcasing the versatility of these compounds in organic synthesis (Petko & Filatov, 2022).

Synthetic Pathways to Indazole Derivatives

The development of efficient synthetic routes for indazole derivatives is a key area of research, given their relevance in medicinal chemistry. A reported method involves the nitrosation of indoles to produce 1H-indazole-3-carboxaldehydes, which are crucial intermediates for accessing polyfunctionalized 3-substituted indazoles. This process highlights the utility of indazole derivatives in the synthesis of kinase inhibitors, demonstrating their significance in drug discovery and development (Chevalier et al., 2018).

Davis-Beirut Reaction in Heterocycle Synthesis

Another noteworthy application involves the Davis-Beirut Reaction (DBR), utilized for constructing 2H-indazoles and their derivatives. This reaction mechanism exploits the chemistries of highly reactive nitroso intermediates, facilitating the synthesis of various indazole classes, including simple or fused indazolones and thiazolo-indazoles. The DBR underscores the synthetic potential of indazole derivatives in producing biologically relevant compounds (Zhu, Haddadin, & Kurth, 2019).

Zukünftige Richtungen

The field of difluoromethylation has seen significant advances in recent years . The development of safer and more effective formulations is a key area of focus . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-3-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O2/c9-8(10)12-6-4-2-1-3-5(6)7(11-12)13(14)15/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPIISPQRTEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2C(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-3-nitro-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1445798.png)

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)

![5-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1445816.png)

![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)